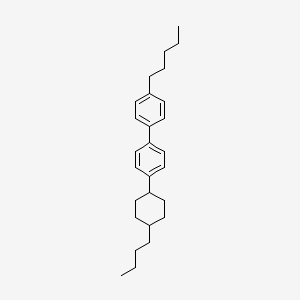
4-Flavanol, 4'-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Flavanol, 4’-methoxy- is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 4-Flavanol, 4’-methoxy- is characterized by the presence of a methoxy group at the 4’ position of the flavanol structure, which can influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Flavanol, 4’-methoxy- typically involves the following steps:
Aldol Condensation: The process begins with the aldol condensation of benzaldehydes with 2’-hydroxyacetophenone in a strongly basic medium to form flavanones.
Reduction: The flavanones are then subjected to carbonyl reduction to yield racemic trans-flavan-4-ols.
Mitsunobu Reaction: This step involves the Mitsunobu reaction to introduce the methoxy group at the 4’ position.
Ester Deprotection: Finally, ester deprotection is carried out to obtain the desired 4-Flavanol, 4’-methoxy- compound.
Industrial Production Methods
Industrial production methods for 4-Flavanol, 4’-methoxy- are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of biocatalysts such as lipases for stereoselective acylation reactions, which can be performed under mild reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
4-Flavanol, 4’-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: The methoxy group at the 4’ position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and other strong oxidants.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Substitution reactions may involve reagents like vinyl acetate in the presence of lipases.
Major Products
The major products formed from these reactions include flavones, flavan-4-ols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Flavanol, 4’-methoxy- has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Flavanol, 4’-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress-related pathways.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting key enzymes and signaling molecules.
Anticancer Activity: It targets multiple genes and pathways, including nuclear receptors, kinases, and G protein-coupled receptors, to exert its anticancer effects.
相似化合物的比较
4-Flavanol, 4’-methoxy- can be compared with other similar compounds in the flavonoid family:
Quercetin: A well-known flavonol with strong antioxidant properties.
Kaempferol: Another flavonol with anti-inflammatory and anticancer activities.
Myricetin: Known for its antioxidant and anticancer properties.
The uniqueness of 4-Flavanol, 4’-methoxy- lies in the presence of the methoxy group at the 4’ position, which can influence its chemical behavior and biological activity compared to other flavonoids .
属性
CAS 编号 |
5162-64-1 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C16H16O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,14,16-17H,10H2,1H3 |
InChI 键 |
NIGRNYYYGGSFAC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)
![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
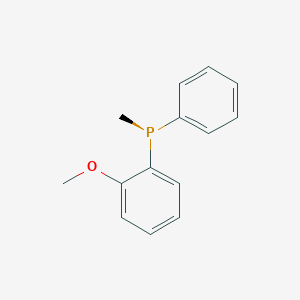
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
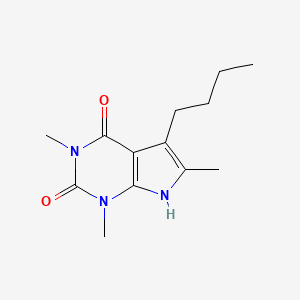
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
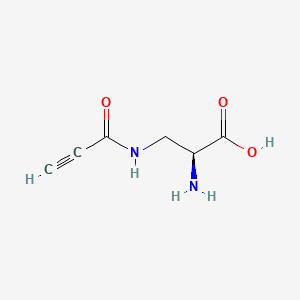
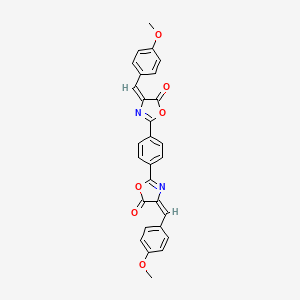

![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
